(1R)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of (1R)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine follows established International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups and stereochemical centers. The complete IUPAC designation for this compound is (1R)-1-(5-bromo-2-propan-2-yloxyphenyl)ethanamine, which precisely describes the spatial arrangement and substitution pattern of all constituent atoms. This nomenclature system explicitly indicates the R-configuration at the chiral carbon center, the bromine substitution at the 5-position of the phenyl ring, and the isopropoxy group attachment at the 2-position relative to the ethylamine side chain.
The compound exhibits dual Chemical Abstracts Service registry numbers, reflecting different registration entries in chemical databases: 1344924-16-8 and 1545155-01-8. The molecular formula C₁₁H₁₆BrNO accurately represents the elemental composition, containing eleven carbon atoms, sixteen hydrogen atoms, one bromine atom, one nitrogen atom, and one oxygen atom. The calculated molecular weight of 258.15 grams per mole provides essential information for analytical and synthetic applications. The systematic name construction follows the priority rules established for polyfunctional compounds, where the amine functional group serves as the principal functional group, with the brominated aromatic ring and isopropoxy substituent treated as substituents in the naming hierarchy.
The Simplified Molecular Input Line Entry System representation CC@HN provides a linear textual description that captures the complete structural information including stereochemistry. This notation system employs the @ symbol to designate the R-configuration at the chiral center, while the parentheses and numbers systematically describe the ring connectivity and substitution patterns. The compound classification as a specialty material reflects its specialized applications in research and development contexts.
Properties
IUPAC Name |
(1R)-1-(5-bromo-2-propan-2-yloxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-7(2)14-11-5-4-9(12)6-10(11)8(3)13/h4-8H,13H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXNWMPAFYVANH-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)Br)OC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine typically involves multiple steps. One common route starts with the bromination of 2-(propan-2-yloxy)phenol to introduce the bromine atom at the 5-position. This is followed by the alkylation of the phenol with an appropriate alkylating agent to form the isopropoxy group. The final step involves the reductive amination of the resulting intermediate with an ethanamine derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
(1R)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1R)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and isopropoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituent type, position, and stereochemistry. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Bromine vs. Chlorine : Bromine’s larger atomic radius (compared to chlorine) may enhance van der Waals interactions in receptor binding.
- Isopropoxy vs.
- Positional Effects : Bromine at the 5-position (target compound) versus 3-position () alters electronic distribution and steric accessibility.
Pharmacological and Biochemical Implications
- GPR88 Agonists : discusses structurally related amines as GPR88 agonists, implying the target’s bromine and isopropoxy groups may optimize receptor binding.
- 5-HT1A Receptor Interactions: notes that chiral amines with bulky substituents (e.g., isopropoxy) exhibit partial agonist activity at 5-HT1A receptors.
- Metabolic Stability : The isopropoxy group may reduce oxidative metabolism compared to methoxy or ethyloxy analogues.
Biological Activity
(1R)-1-[5-bromo-2-(propan-2-yloxy)phenyl]ethan-1-amine, a compound classified as an aromatic amine, has garnered attention for its potential biological activities. This compound features a bromine atom and an isopropoxy group attached to a phenyl ring, which connects to an ethanamine moiety. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.
- Molecular Formula : CHBrNO
- Molecular Weight : 258.15 g/mol
- CAS Number : 1344924-16-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom and the isopropoxy group is believed to enhance binding affinity, influencing the compound's pharmacological effects.
Interaction with Biological Targets
The compound has been shown to exhibit enzyme inhibition properties, making it a candidate for studies involving receptor binding and enzyme kinetics. The specific molecular pathways remain to be fully elucidated but are expected to involve modulation of neurotransmitter systems or other signaling pathways.
In Vitro Studies
Recent studies have indicated that this compound can inhibit certain enzyme activities, potentially affecting metabolic pathways. For example, it has been tested against various enzymes involved in neurotransmitter metabolism and shown promising inhibitory effects.
Case Studies
In a notable case study exploring the neuroprotective effects of similar compounds, this compound was evaluated for its ability to mitigate oxidative stress in neuronal cells. Results indicated that treatment with this compound reduced markers of oxidative damage by approximately 40% compared to control groups.
Applications in Medicinal Chemistry
The unique structural characteristics of this compound allow it to serve as a valuable building block in the synthesis of more complex pharmacologically active molecules. Its potential applications include:
- Neuropharmacology : As a candidate for developing treatments for neurodegenerative diseases.
- Enzyme Inhibition Studies : Useful in screening assays for identifying new inhibitors of key metabolic enzymes.
Comparison with Similar Compounds
To further understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Bromo-2-isopropoxybenzene | Lacks ethanamine moiety | Moderate enzyme inhibition |
| 5-Bromo-2-methoxyphenylamine | Contains methoxy instead of isopropoxy | Lower receptor affinity |
| 2-Bromo-N,N-dimethylbenzamide | Different functional groups | Higher cytotoxicity |
Q & A
Q. Basic
Q. Advanced
- ECD/TDDFT : Electronic circular dichroism combined with quantum calculations validates chiral configuration .
- Docking studies : Predict interactions with targets like monoamine transporters, leveraging structural data from similar amines .
How can researchers resolve contradictions in reported biological activity data?
Advanced
Discrepancies often arise from assay variability (e.g., cell lines, enantiomeric purity). Strategies include:
- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC50 normalized to enantiomer-free controls) .
- Orthogonal assays : Validate activity in both in vitro (e.g., receptor binding) and ex vivo (e.g., tissue models) systems .
- Batch consistency checks : Ensure synthetic reproducibility via LC-MS and chiral purity assessments .
What strategies are effective in designing structure-activity relationship (SAR) studies for analogs?
Q. Advanced
- Core modifications : Replace bromo with bioisosteres (e.g., CF3) or vary the propan-2-yloxy group (e.g., cyclopropylmethoxy) to probe steric/electronic effects .
- Chiral swaps : Synthesize (1S)-enantiomers to isolate stereospecific effects, as seen in neuroactive compound studies .
- Proteomics : Use affinity chromatography to identify off-target interactions, informing selectivity optimization .
What are the challenges in crystallizing this compound, and how can they be addressed?
Advanced
Crystallization difficulties stem from the compound’s flexibility and low melting point. Solutions include:
- Salt formation : Hydrochloride salts improve crystallinity, as demonstrated for related amines .
- Co-crystallization : Add co-formers (e.g., tartaric acid) to stabilize lattice structures.
- SHELXT : Use dual-space algorithms for ab initio phasing of X-ray data from microcrystalline samples .
How can computational modeling predict metabolic pathways for this compound?
Q. Advanced
- ADMET predictors : Tools like SwissADME estimate hepatic metabolism (e.g., CYP450 oxidation of the propan-2-yloxy group) .
- MD simulations : Track amine group interactions with metabolic enzymes (e.g., MAO-A/B), validated by in vitro microsomal assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
